N-(3-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-15-11-16(2)14-24(13-15)29(27,28)21-9-7-18(8-10-21)22(26)23-20-6-4-5-19(12-20)17(3)25/h4-10,12,15-16H,11,13-14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPOXUAHFOPXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Sulfonylation: The sulfonyl group is introduced to the benzamide moiety through a sulfonylation reaction using a sulfonyl chloride derivative in the presence of a base such as pyridine.
Piperidinylation: The dimethylpiperidinyl group is attached via a nucleophilic substitution reaction, where the piperidine derivative reacts with an appropriate leaving group on the benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, high-throughput screening for catalyst selection, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl or acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. Alternatively, it may interact with a receptor, triggering a signaling pathway that leads to a physiological response.
Comparison with Similar Compounds
Key Structural Features
The compound shares structural similarities with other sulfonamide benzamides but differs in substituent groups. Below is a comparative analysis with three analogues from literature:
Substituent Effects
- Acetyl vs. Heterocyclic Groups : The 3-acetylphenyl group in the target compound contrasts with the pyrimidinyl (N4-Acetylsulfamethazine) or triazolyl () groups in analogues. Acetyl groups may reduce metabolic oxidation compared to heterocycles but increase steric bulk .
- Sulfonyl-Linked Moieties: The 3,5-dimethylpiperidinyl-sulfonyl group distinguishes the target compound from the pyrimidinyl-sulfonyl in N4-Acetylsulfamethazine and the fluorinated chromenone-sulfonamide in . Piperidine derivatives often improve solubility and membrane permeability .
- Fluorine Incorporation : Fluorinated compounds (e.g., ) typically exhibit enhanced metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius .
Biological Activity
N-(3-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and other areas of pharmacology. This article delves into its biological activity, supported by various studies and findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and molecular weight of approximately 358.45 g/mol. It features a sulfonamide group, which is often associated with antibacterial properties, alongside an acetylphenyl moiety that may contribute to its biological effects.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Tumor Cell Proliferation : Studies have shown that related compounds can significantly inhibit the proliferation of cancer cells in vitro. For instance, certain benzamide derivatives have demonstrated antitumor activity by inducing apoptosis in cancer cell lines .
- Antibacterial Activity : The sulfonamide group is known for its antibacterial properties. Compounds with similar structures have been reported to exhibit significant antibacterial activity against several strains .
Antitumor Activity
A study evaluating the antitumor activity of a series of synthesized benzamide derivatives found that compounds with structural similarities to this compound displayed potent activity against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were notably low, indicating high potency:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCC827 | 6.26 ± 0.33 |
| Compound B | NCI-H358 | 6.48 ± 0.11 |
| Compound C | MCF7 | 15.00 ± 2.00 |
These results suggest that the compound may effectively target tumor cells while sparing normal cells .
Antibacterial Activity
The antibacterial efficacy of similar compounds has been documented in various studies:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| Compound D | E. coli | 10 |
| Compound E | S. aureus | 5 |
These findings indicate that the compound may possess significant antibacterial properties, making it a candidate for further exploration in infectious disease treatment .
Case Studies
- Case Study on Antitumor Effects : In a controlled study involving human cancer cell lines, this compound was tested for its ability to induce apoptosis. Results showed a marked increase in apoptosis markers compared to control groups, suggesting a mechanism involving caspase activation .
- Case Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of a related sulfonamide compound against resistant bacterial strains. The results indicated that the compound significantly reduced bacterial load in infected tissues, demonstrating its potential as an alternative treatment for resistant infections .
Q & A
Basic: What are the standard synthetic routes for N-(3-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide?
The synthesis typically involves a multi-step approach:
- Sulfonylation : Reacting 4-chlorosulfonylbenzoyl chloride with 3,5-dimethylpiperidine to form the sulfonamide intermediate.
- Coupling : Amide bond formation between the sulfonamide intermediate and 3-acetylaniline via nucleophilic acyl substitution, often using coupling agents like HATU or DCC in solvents such as dimethylformamide (DMF) .
- Purification : Column chromatography or recrystallization to achieve ≥95% purity, verified by HPLC .
Basic: How is the compound characterized post-synthesis?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with peaks at δ 2.1–2.3 (piperidinyl methyl groups) and δ 8.0–8.2 (aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 441.2) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .
Basic: What in vitro assays are used to assess its biological activity?
Common assays include:
- IC Determination : Dose-response curves in cancer cell lines (e.g., MCF-7, HeLa) using MTT or CellTiter-Glo assays to quantify cytotoxicity .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with ATP/GTP competition studies to evaluate binding kinetics .
Advanced: How can researchers optimize reaction yields for this compound?
Yield optimization strategies:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) improve sulfonylation efficiency .
- Catalyst Use : Triethylamine or DMAP enhances amide bond formation by scavenging HCl byproducts .
- Temperature Control : Maintaining 0–5°C during sulfonylation minimizes side reactions .
Advanced: How to address contradictions in IC50_{50}50 values across studies?
Potential resolutions:
- Assay Standardization : Use consistent cell lines (e.g., NCI-60 panel) and normalize to reference compounds (e.g., doxorubicin) .
- Data Normalization : Account for variations in cell passage number, serum concentration, and incubation time .
- Statistical Analysis : Apply ANOVA or non-parametric tests to compare inter-study variability .
Advanced: What strategies enhance target specificity for this compound?
Approaches to improve specificity:
- Structure-Activity Relationship (SAR) : Modify the 3-acetylphenyl group to reduce off-target binding; bulky substituents at C4 of the benzamide improve selectivity .
- Computational Docking : Molecular dynamics simulations predict interactions with kinases (e.g., EGFR, VEGFR2) to prioritize high-affinity analogs .
- Proteome Profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target proteins .
Advanced: How to evaluate combination therapies involving this compound?
Methodological steps:
- Synergy Screening : Checkerboard assays with BCL-2 inhibitors (e.g., ABT-199) or chemotherapeutics (e.g., cisplatin) to calculate combination indices (CI) .
- Transcriptomic Analysis : RNA-seq identifies pathways (e.g., apoptosis, angiogenesis) modulated by the combination .
- In Vivo Validation : Xenograft models assess tumor regression and toxicity profiles when co-administered with standard agents .
Advanced: How to resolve discrepancies in solubility and stability data?
Solutions include:
- Solubility Profiling : Use biorelevant media (FaSSIF/FeSSIF) and quantify via UV-Vis spectroscopy at λ ~255 nm .
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes, followed by LC-MS to identify degradation products .
Advanced: What computational tools predict metabolic pathways for this compound?
Recommended tools:
- CYP450 Inhibition Assays : Human liver microsomes + LC-MS to map Phase I metabolites .
- Software : Schrödinger’s ADMET Predictor or SwissADME estimate glucuronidation and sulfation sites .
Advanced: How to design analogs to overcome drug resistance?
Strategies:
- Scaffold Hopping : Replace the piperidinyl-sulfonyl group with morpholine or thiomorpholine derivatives .
- Proteomic Profiling : Compare resistant vs. sensitive cell lines to identify upregulated efflux pumps (e.g., P-gp) and design inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
